N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine
Description
N-(Cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine is a synthetic amine derivative characterized by a 4-methoxyphenyl group attached to an ethanamine backbone, with a cyclopropylmethyl substituent on the nitrogen atom. This compound is structurally related to bioactive amines and has been referenced in cyclopropane-based chemical inventories .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)8-9-14-10-12-2-3-12/h4-7,12,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPCLEVHOXFNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
Reductive amination is a widely used method for synthesizing amines. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For this compound, one might start with 4-methoxyphenylacetaldehyde and cyclopropylmethylamine, using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent such as dichloroethane.
Nucleophilic Substitution
Nucleophilic substitution reactions can also be employed, where a leaving group is replaced by a nucleophile. This method might involve the synthesis of a suitable intermediate with a leaving group, which is then replaced by cyclopropylmethylamine.
Use of Chiral Auxiliaries
For stereoselective synthesis, chiral auxiliaries can be used to introduce chirality into the molecule. This approach is particularly useful when the target compound requires specific stereochemistry.
Detailed Synthesis Routes
Route 1: Reductive Amination
- Starting Materials : 4-Methoxyphenylacetaldehyde and cyclopropylmethylamine.
- Reaction Conditions : NaBH(OAc)₃ in dichloroethane.
- Yield and Purity : The yield can vary depending on conditions, typically around 50-70%.
Route 2: Nucleophilic Substitution
- Starting Materials : A suitable intermediate with a leaving group (e.g., 2-(4-methoxyphenyl)ethyl bromide) and cyclopropylmethylamine.
- Reaction Conditions : Base like sodium carbonate in a solvent such as ethanol.
- Yield and Purity : Generally higher than reductive amination, around 80-90%.
Route 3: Use of Chiral Auxiliaries
- Starting Materials : Chiral auxiliary (e.g., (S)-α-methylbenzylamine) and 4-methoxyphenylacetaldehyde.
- Reaction Conditions : Formation of an imine followed by reduction and removal of the auxiliary.
- Yield and Purity : Highly dependent on the auxiliary and conditions, potentially high stereoselectivity.
Comparison of Methods
| Method | Yield | Purity | Stereoselectivity | Complexity |
|---|---|---|---|---|
| Reductive Amination | 50-70% | Medium | Low | Simple |
| Nucleophilic Substitution | 80-90% | High | Medium | Moderate |
| Chiral Auxiliaries | Variable | High | High | Complex |
Research Findings and Challenges
- Reductive Amination : While straightforward, this method often results in lower yields and purity compared to other methods. However, it is widely applicable and easy to perform.
- Nucleophilic Substitution : Offers higher yields but requires the synthesis of suitable intermediates, which can add complexity.
- Chiral Auxiliaries : Provides excellent stereoselectivity but involves more steps and can be costly.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or oximes, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Chemistry
In chemistry, N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in binding studies to investigate interactions with proteins and enzymes. Its structural features make it suitable for exploring the mechanisms of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways, such as neurotransmitter systems or metabolic enzymes.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, synthesis, and biological activity:
Key Structural and Functional Comparisons:
Substituent Effects :
- Cyclopropylmethyl vs. Benzyl/Alkyl Groups : The cyclopropylmethyl group in the target compound may confer greater metabolic stability compared to bulkier benzyl (e.g., ) or phenethyl (e.g., ) groups, which are prone to oxidative degradation.
- Methoxy Positioning : The 4-methoxyphenyl group is a common feature in anti-inflammatory () and anti-tubercular () agents, suggesting its role in enhancing membrane permeability or target binding.
In contrast, triazolopyrimidine derivatives () require multi-step heterocyclic formation.
Biological Activity :
- While the target compound lacks direct activity data, structurally similar compounds exhibit diverse effects:
- Anti-inflammatory : N-Benzyloxy analogs () with IC50 values <17 µM.
- Enzyme Inhibition: α-Ketoamides () and SH3 domain-targeting amines () show nanomolar-level activity.
- Neurotransmitter Modulation : Sigma receptor ligands () and opioid analogs () highlight the pharmacological versatility of ethanamine derivatives.
Biological Activity
N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine, a compound belonging to the class of substituted phenylcyclopropylmethylamines, has garnered attention for its potential biological activities, particularly as a selective agonist for serotonin receptors. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing on various studies and findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the alkylation of cyclopropylmethylamine with 4-methoxyphenylacetaldehyde, followed by purification through chromatography methods. Several studies have focused on optimizing the synthetic routes to improve yield and purity while maintaining biological activity .
5-HT Receptor Agonism
One of the primary areas of interest for this compound is its activity at the serotonin receptor subtypes, particularly the 5-HT2C receptor. Research indicates that this compound exhibits selective agonistic properties, with an effective concentration (EC50) of approximately 23 nM in calcium flux assays . The selectivity for 5-HT2C over other serotonin receptors such as 5-HT2A and 5-HT2B suggests potential therapeutic applications in treating mood disorders and psychosis.
Functional Selectivity
Functional selectivity is a significant aspect of this compound's pharmacological profile. It preferentially activates G_q signaling pathways while minimizing β-arrestin recruitment, which is often associated with adverse effects in drug development . This characteristic makes it a candidate for further investigation in the context of antipsychotic drug development.
Antipsychotic Activity
In preclinical models, particularly those involving amphetamine-induced hyperactivity, this compound demonstrated notable antipsychotic-like effects. This was evidenced by a reduction in hyperactivity scores compared to control groups, indicating its potential utility in managing symptoms of schizophrenia .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the phenyl ring and the cyclopropylmethyl moiety significantly influence biological activity. For instance, the introduction of various substituents on the phenyl group has been shown to enhance receptor affinity and selectivity . The following table summarizes key findings from SAR studies:
| Compound Variant | EC50 (nM) | Receptor Selectivity | Notes |
|---|---|---|---|
| Parent Compound | 23 | 5-HT2C > 5-HT2A/5-HT2B | Baseline activity |
| N-Methyl Variant | 24 | High Selectivity | Enhanced lipophilicity |
| N-Benzyl Variant | <20 | Very High Selectivity | Strong antipsychotic effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(cyclopropylmethyl)-2-(4-methoxyphenyl)ethan-1-amine, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-(4-methoxyphenyl)ethan-1-amine with cyclopropylmethyl bromide or carbonyl derivatives. For example, analogous reactions using ethan-1-amine derivatives with pyranones or in multi-component systems (e.g., copper-catalyzed borylamidation) demonstrate the feasibility of introducing substituents like cyclopropylmethyl . Key intermediates include the free amine precursor and activated cyclopropylmethyl donors (e.g., halides or carbonyl compounds).
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Resolves proton environments (e.g., methoxy singlet at δ ~3.8 ppm, cyclopropyl methylene protons as multiplets) and carbon backbone.
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₉NO₂: 222.1489).
- UV-Vis : Detects π→π* transitions in the methoxyphenyl moiety (~270 nm).
Comparative studies on chlorophenyl- or methoxyphenyl-substituted amines highlight these techniques for unambiguous characterization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : A factorial design approach is recommended, varying:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (MeOH) may stabilize intermediates.
- Catalyst : Copper catalysts (e.g., CuI) improve efficiency in carbonylative coupling, as shown in γ-boryl amide synthesis .
- Temperature : Elevated temperatures (60–80°C) accelerate reactions but may increase side products.
Hypothetical Optimization Table :
| Condition | Trial 1 | Trial 2 | Trial 3 |
|---|---|---|---|
| Solvent | DMF | MeOH | THF |
| Catalyst | CuI | None | Pd(OAc)₂ |
| Temp (°C) | 80 | 25 | 60 |
| Yield (%) | 72 | 35 | 58 |
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- 2D NMR (COSY/NOESY) : Identifies through-space couplings (e.g., cyclopropylmethyl proximity to methoxyphenyl protons).
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for rotational isomers, aiding assignment .
- X-ray Crystallography : If crystalline derivatives (e.g., HCl salt) are obtainable, this provides definitive structural proof.
Q. What in vitro assays are suitable for evaluating bioactivity, and how should controls be designed?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity to GPCRs (e.g., serotonin or adrenergic receptors) due to structural similarity to phenethylamines.
- MTT Cytotoxicity Assay : Test against cancer cell lines (e.g., MCF-7, HCT-116) with vehicle (DMSO) and positive controls (doxorubicin). Acetamide analogs with methoxyphenyl groups showed anti-cancer activity, suggesting a scaffold-specific mechanism .
Key Considerations for Researchers
- Synthetic Challenges : Cyclopropyl groups may induce steric hindrance; microwave-assisted synthesis could mitigate sluggish kinetics.
- Data Interpretation : Cross-validate spectral data with structurally related compounds (e.g., 2-(3-chlorophenyl)ethan-1-amine derivatives) to identify substituent-specific trends .
- Ethical Compliance : Adhere to safety protocols (e.g., glovebox for air-sensitive reactions) as outlined in chemical safety reports .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
